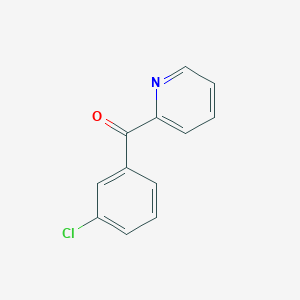

(3-Chlorophenyl)(pyridin-2-yl)methanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-chlorophenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO/c13-10-5-3-4-9(8-10)12(15)11-6-1-2-7-14-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTEIFMBOVCPJGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90444035 | |

| Record name | 2-(3-CHLOROBENZOYL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73742-07-1 | |

| Record name | 2-(3-CHLOROBENZOYL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-chlorobenzoyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (3-Chlorophenyl)(pyridin-2-yl)methanone (CAS Number: 73742-07-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Chlorophenyl)(pyridin-2-yl)methanone, a halogenated aromatic ketone, represents a significant scaffold in medicinal chemistry and materials science. Its structural architecture, featuring a pyridine ring linked to a chlorophenyl moiety via a carbonyl group, provides a versatile platform for developing novel therapeutic agents and functional materials. The pyridine nucleus, a common motif in pharmaceuticals, imparts desirable physicochemical properties, including aqueous solubility and the ability to participate in hydrogen bonding, which are crucial for drug-receptor interactions. The presence and position of the chlorine atom on the phenyl ring can profoundly influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets. This guide offers a comprehensive technical overview of this compound, consolidating its chemical properties, synthesis, spectral analysis, and potential applications to support ongoing research and development endeavors.

Chemical Properties and Physicochemical Data

This compound is a solid at room temperature with the molecular formula C₁₂H₈ClNO and a molecular weight of approximately 217.65 g/mol .[1][2] The key physicochemical parameters, essential for understanding its behavior in various experimental settings, are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 73742-07-1 | [1] |

| Molecular Formula | C₁₂H₈ClNO | [1] |

| Molecular Weight | 217.65 g/mol | [1] |

| LogP (predicted) | 3.22 | [2] |

| Rotatable Bonds | 2 | [2] |

| Purity (typical) | >95% | [2] |

| Physical Form | Solid | [2] |

Synthesis and Mechanism

The synthesis of this compound can be achieved through several established synthetic routes. A common and effective method involves the oxidation of the corresponding secondary alcohol, (3-chlorophenyl)(pyridin-2-yl)methanol. This precursor can be synthesized via a Grignard reaction between a pyridine derivative and a chlorophenyl magnesium halide.

A proposed detailed protocol for a two-step synthesis is provided below. This protocol is adapted from established procedures for analogous compounds and offers a reliable pathway to the target molecule.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of (3-Chlorophenyl)(pyridin-2-yl)methanol

This step involves a Grignard reaction, a powerful tool for carbon-carbon bond formation. The causality behind this choice lies in its efficiency in coupling aryl halides with carbonyl compounds.

Caption: Workflow for the Grignard reaction to synthesize the alcohol intermediate.

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.1 eq.). Cover the magnesium with anhydrous tetrahydrofuran (THF). A crystal of iodine can be added to initiate the reaction. In the dropping funnel, dissolve 3-bromochlorobenzene (1.0 eq.) in anhydrous THF. Add the solution dropwise to the magnesium suspension. The reaction is exothermic and may require cooling to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Aldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath. Dissolve pyridine-2-carboxaldehyde (0.9 eq.) in anhydrous THF and add it dropwise to the cooled Grignard reagent. Maintaining a low temperature is crucial to prevent side reactions.

-

Work-up and Purification: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure (3-chlorophenyl)(pyridin-2-yl)methanol.

Step 2: Oxidation to this compound

The choice of a chromium-based oxidant like chromium trioxide in acetic acid is a classic and robust method for the oxidation of secondary alcohols to ketones. This self-validating system is well-documented for its high efficiency in similar transformations.

Caption: Workflow for the oxidation of the alcohol to the final ketone product.

-

Reaction Setup: In a round-bottom flask, dissolve the (3-chlorophenyl)(pyridin-2-yl)methanol (1.0 eq.) from Step 1 in glacial acetic acid. Cool the solution in an ice bath.

-

Addition of Oxidant: Slowly add a solution of chromium trioxide (1.5 eq.) in a minimal amount of water to the cooled alcohol solution. The temperature should be carefully monitored and maintained below 20 °C during the addition.

-

Reaction and Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, pour the mixture into a beaker of ice water and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the final product, this compound.

Spectroscopic Analysis (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance): The predicted ¹H NMR spectrum would exhibit distinct signals corresponding to the protons on the pyridine and chlorophenyl rings.

-

Pyridyl Protons: Four protons in the aromatic region, likely appearing as a doublet, a triplet, a triplet, and a doublet, characteristic of a 2-substituted pyridine ring. The proton ortho to the nitrogen (at the 6-position) would be the most deshielded.

-

Chlorophenyl Protons: Four protons on the chlorophenyl ring would appear as a set of multiplets in the aromatic region. The substitution pattern will lead to a complex splitting pattern.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum is expected to show 12 distinct signals.

-

Carbonyl Carbon: A characteristic signal in the downfield region, typically around 190-200 ppm.

-

Aromatic Carbons: Signals for the five carbons of the pyridine ring and the six carbons of the chlorophenyl ring. The carbon attached to the chlorine atom will show a characteristic chemical shift, and the carbons of the pyridine ring will be influenced by the nitrogen atom.

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, expected in the range of 1660-1680 cm⁻¹. Other significant bands would include C=N and C=C stretching vibrations from the aromatic rings (around 1400-1600 cm⁻¹) and C-Cl stretching vibrations (typically in the fingerprint region).

MS (Mass Spectrometry): The mass spectrum under electron ionization (EI) would show a molecular ion peak (M⁺) at m/z 217, corresponding to the molecular weight of the compound. A characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak) would be a key diagnostic feature. Fragmentation patterns would likely involve the cleavage of the bond between the carbonyl group and the aromatic rings.

Reactivity and Potential Applications in Drug Development

The chemical reactivity of this compound is centered around the carbonyl group and the two aromatic rings. The carbonyl group can undergo nucleophilic addition reactions, and the pyridine nitrogen can act as a base or a nucleophile.

The pyridine-phenyl-methanone scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds. The specific substitution pattern of this compound suggests potential for various therapeutic applications.

-

Enzyme Inhibition: The carbonyl group and the aromatic rings can interact with the active sites of various enzymes. For instance, related pyridine-containing compounds have shown activity as kinase inhibitors, which are crucial targets in oncology and inflammatory diseases.

-

Receptor Modulation: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, a key interaction in ligand-receptor binding. This makes the compound a candidate for modulating the activity of G-protein coupled receptors (GPCRs) or ion channels.

-

Antimicrobial and Antiviral Agents: The combination of a halogenated phenyl ring and a pyridine moiety is found in several antimicrobial and antiviral drugs. These structural features can contribute to the disruption of microbial cell walls or the inhibition of viral replication enzymes.

Further research, including high-throughput screening and structure-activity relationship (SAR) studies, is necessary to elucidate the specific biological targets and therapeutic potential of this compound.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound (CAS 73742-07-1) is not publicly available. Therefore, it is imperative to handle this compound with the caution appropriate for a novel chemical substance. General laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

In case of exposure, seek immediate medical attention. For skin contact, wash the affected area thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air.

Conclusion

This compound is a compound with significant potential for further investigation, particularly in the field of drug discovery. This guide has provided a comprehensive overview of its chemical properties, a plausible and detailed synthetic route, and a predictive analysis of its spectral characteristics. While the lack of extensive experimental data necessitates a cautious approach, the information presented herein serves as a solid foundation for researchers to design and execute further studies. The exploration of its biological activities could unveil novel therapeutic applications, making it a valuable building block for the development of next-generation pharmaceuticals.

References

-

GlobalChemMall. This compound. [Link]

-

Der Pharma Chemica. Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. [Link]

-

MDPI. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. [Link]

Sources

An In-depth Technical Guide to (3-Chlorophenyl)(pyridin-2-yl)methanone: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Chlorophenyl)(pyridin-2-yl)methanone is a synthetic ketone featuring a pyridine ring linked to a 3-chlorophenyl group through a carbonyl bridge. This molecule belongs to the broader class of diaryl ketones and pyridinyl derivatives, which are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The presence of the pyridine moiety, a common pharmacophore, and the halogenated phenyl ring suggests potential for this compound to interact with various biological targets. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, detailed synthetic protocols, analytical methodologies, and an exploration of its potential therapeutic applications based on the bioactivity of structurally related compounds.

Chemical and Physical Properties

This compound, with the CAS Number 73742-07-1, is a compound with the molecular formula C₁₂H₈ClNO and a molecular weight of approximately 217.65 g/mol .[1] While experimental data for some of its physical properties are not extensively reported, estimations and data from closely related isomers provide valuable insights.

Physical Properties

A summary of the available and estimated physical properties is presented in Table 1. The data for the related compound, (4-chlorophenyl)(pyridin-2-yl)methanol, suggests that the target compound is likely a solid at room temperature with limited solubility in water but better solubility in organic solvents like chloroform, DMSO, and methanol.[2]

| Property | Value | Source |

| Molecular Formula | C₁₂H₈ClNO | [1] |

| Molecular Weight | 217.651 g/mol | [1] |

| Appearance | Likely a solid | Inferred from[2] |

| Melting Point | Not reported; (4-chlorophenyl)(pyridin-2-yl)methanol: 78-80 °C | [2] |

| Boiling Point | 362.578 °C at 760 mmHg | [1] |

| Density | 1.26 g/cm³ | [1] |

| Flash Point | 173.081 °C | [1] |

| Solubility | Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly) | Inferred from[2] |

| LogP | 2.966 | [1] |

Chemical Properties

The chemical reactivity of this compound is primarily dictated by the electrophilic nature of the carbonyl carbon and the nucleophilic character of the pyridine nitrogen. The carbonyl group is susceptible to nucleophilic attack, a fundamental reaction in organic chemistry.[3][4] The pyridine ring can undergo reactions at the nitrogen atom (e.g., protonation, alkylation) and on the ring itself (e.g., electrophilic substitution, although less readily than benzene). The presence of the chlorine atom on the phenyl ring also influences the electronic properties of the molecule and can be a site for certain chemical modifications.

Synthesis of this compound

Several synthetic routes can be envisioned for the preparation of this compound. The two most common and practical approaches are the oxidation of a secondary alcohol precursor and the Grignard reaction.

Oxidation of (3-Chlorophenyl)(pyridin-2-yl)methanol

Figure 1: General workflow for the synthesis of this compound via oxidation.

Experimental Protocol (Adapted from a similar synthesis[5]):

-

Dissolution: Dissolve (3-Chlorophenyl)(pyridin-2-yl)methanol in a suitable organic solvent (e.g., dichloromethane or acetone) in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Oxidant: Slowly add an oxidizing agent such as pyridinium chlorochromate (PCC) or conduct a Swern oxidation. If using potassium permanganate (KMnO₄), the reaction is typically performed in an aqueous solution and heated.[5]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction appropriately (e.g., by adding a reducing agent like sodium sulfite if KMnO₄ was used). Extract the product into an organic solvent.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Grignard Reaction

The Grignard reaction provides a direct method for forming the carbon-carbon bond between the pyridine and phenyl rings.[6] This can be achieved by reacting a pyridyl Grignard reagent with a 3-chlorobenzoyl derivative or, more commonly, by reacting a 3-chlorophenyl Grignard reagent with a pyridine-2-carbonyl derivative. The synthesis of the related (4-chlorophenyl)(pyridin-2-yl)methanol via a Grignard reaction has been reported, which involves the reaction of 2-pyridylmagnesium bromide with 4-chlorobenzaldehyde.[7] A similar strategy can be employed to synthesize the target ketone.

Figure 2: Proposed Grignard synthesis route for this compound.

Experimental Protocol (Proposed):

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings and a crystal of iodine. Add a solution of 3-chlorobromobenzene in anhydrous diethyl ether or tetrahydrofuran (THF) dropwise to initiate the formation of 3-chlorophenylmagnesium bromide.[8]

-

Grignard Reaction: Cool the Grignard reagent in an ice bath and add a solution of pyridine-2-carbonitrile in anhydrous ether or THF dropwise.

-

Reaction Monitoring and Work-up: After the addition is complete, allow the reaction to stir at room temperature and monitor by TLC. Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Hydrolysis: The intermediate imine is hydrolyzed to the ketone by stirring with aqueous acid (e.g., 1M HCl).

-

Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography.

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a series of multiplets in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the pyridine and 3-chlorophenyl rings. The integration of these signals should correspond to the 8 aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon (typically in the range of δ 190-200 ppm) and the aromatic carbons. The carbon atoms attached to the chlorine and nitrogen atoms will also have distinct chemical shifts. For comparison, the ¹³C NMR data for (3-chlorophenyl)(phenyl)methanone shows a carbonyl signal at δ 195.3 ppm.[9]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1650-1700 cm⁻¹. Other characteristic bands will include C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹) and C=C and C=N stretching vibrations of the aromatic and pyridine rings (in the 1400-1600 cm⁻¹ region).

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (approximately 217.65 g/mol ). Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion peak (M+2) with an intensity of about one-third of the M⁺ peak is expected. Fragmentation patterns would likely involve cleavage at the carbonyl group. Mass spectral data for the related p-chlorophenyl 3-pyridyl ketone shows a molecular ion at m/z 217.[10]

Analytical Methods

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are suitable techniques for the analysis and purity determination of this compound.

HPLC Method Development (General Guidance):

A reverse-phase HPLC method would be appropriate for the analysis of this compound.[10][11][12][13][14]

-

Column: A C18 column is a good starting point.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer) is typically used. The exact ratio can be optimized to achieve good separation.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (likely in the range of 240-280 nm) would be suitable.

Potential Applications in Drug Discovery

The chemical scaffold of this compound is present in a number of biologically active molecules, suggesting its potential utility in drug discovery.

Antifungal and Insecticidal Activity

Substituted benzamides and related pyridine derivatives have shown promising antifungal and insecticidal properties.[6][15][16][17] For instance, a series of novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole exhibited good larvicidal and fungicidal activities.[6][15] This suggests that this compound could be a valuable lead compound for the development of new agrochemicals or antifungal drugs.

Other Potential Therapeutic Areas

The pyridine ring is a privileged scaffold in medicinal chemistry and is found in numerous approved drugs with a wide range of therapeutic applications. The benzoylpyridine moiety has been investigated for its potential as tubulin polymerization inhibitors with antiproliferative properties.[3] Furthermore, this compound serves as an intermediate in the synthesis of more complex molecules, such as derivatives of loratadine, a known antihistamine.[2][18] The diverse biological activities of related compounds highlight the potential of this compound as a scaffold for the development of new therapeutic agents.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, safety precautions can be inferred from related compounds. For (4-chlorophenyl)(pyridin-2-yl)methanol, the GHS hazard statements indicate that it may be harmful if swallowed. General laboratory safety practices should be followed when handling this compound.

Recommended Handling Precautions:

-

Use in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, wash the affected area with plenty of water.

Conclusion

This compound is a compound with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. This technical guide has provided a comprehensive overview of its chemical and physical properties, detailed synthetic approaches, and analytical considerations. The structural similarity to known bioactive molecules, particularly in the areas of antifungal and insecticidal agents, provides a strong rationale for its further biological evaluation. The synthetic and analytical protocols outlined herein offer a solid foundation for researchers to explore the therapeutic potential of this promising chemical entity.

References

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. PubMed. (2020-07-31). [Link]

-

Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations. ResearchGate. (2015-08-05). [Link]

-

Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations. ResearchGate. (2015-08-05). [Link]

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. [Link]

-

Supporting Information for. The Royal Society of Chemistry. [Link]

-

7: The Grignard Reaction (Experiment). Chemistry LibreTexts. (2024-03-16). [Link]

-

HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

-

Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors With Potent Antiproliferative Properties. PubMed. (2020-01-23). [Link]

-

MSDS of (4-Chlorophenyl)(pyridin-2-yl)methanol. Capot Chemical. (2017-04-06). [Link]

-

Synthesis and Antifungal and Insecticidal Activities of Novel N-Phenylbenzamide Derivatives Bearing a Trifluoro. Semantic Scholar. (2021-09-16). [Link]

-

Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal. [Link]

-

(3-(3-Chlorophenethyl)pyridin-2-yl-d5)(1-methylpiperidin-4-yl)methanone. Pharmaffiliates. [Link](1-methylpiperidin-4-yl)methanone)

-

Kinetics of Electrophile & Nucleophile Reactivity: A General Approach to Organic Chemistry. PURKH. [Link]

-

(3-(3-Chlorophenethyl)pyridin-2-yl-d5)(1-methylpiperidin-4-yl)methanone. Pharmaffiliates. [Link](1-methylpiperidin-4-yl)methanone)

-

Facile Three-Component Synthesis, Insecticidal and Antifungal Evaluation of Novel Dihydropyridine Derivatives. PubMed. (2018-09-21). [Link]

-

(4-Chlorophenyl)(pyridin-2-yl)methanol. PubChem. [Link]

-

Nucleophiles and Electrophiles. Master Organic Chemistry. (2012-06-05). [Link]

-

Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. (2022-04-05). [Link]

-

Specific nucleophile–electrophile interactions in nucleophilic aromatic substitutions. ResearchGate. (2016-08-05). [Link]

-

This compound. GlobalChemMall. [Link]

Sources

- 1. alpha-(4-chlorophenyl)pyridine-2-methanol | 27652-89-7 [chemicalbook.com]

- 2. youtube.com [youtube.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-Chlorophenyl pyridin-3-yl ketone | SIELC Technologies [sielc.com]

- 10. researchgate.net [researchgate.net]

- 11. ptfarm.pl [ptfarm.pl]

- 12. iosrjournals.org [iosrjournals.org]

- 13. researchgate.net [researchgate.net]

- 14. (4-Chlorophenyl)(pyridin-2-yl)methanol | C12H10ClNO | CID 97719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Facile Three-Component Synthesis, Insecticidal and Antifungal Evaluation of Novel Dihydropyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pharmaffiliates.com [pharmaffiliates.com]

- 18. Sciencemadness Discussion Board - Grignard Reagent 4-chlorophenylmagnesium bromide - Powered by XMB 1.9.11 [sciencemadness.org]

Structure Elucidation of (3-Chlorophenyl)(pyridin-2-yl)methanone: A Multi-Technique, Self-Validating Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The robust and unambiguous determination of a chemical structure is the bedrock of all subsequent research and development, particularly within the pharmaceutical and material science sectors. (3-Chlorophenyl)(pyridin-2-yl)methanone, a member of the diaryl methanone class, represents a core scaffold of significant interest due to its prevalence in medicinally relevant molecules.[1][2] This guide presents a comprehensive, field-proven strategy for the complete structure elucidation of this target compound. Moving beyond a simple recitation of techniques, we will explore the causality behind the experimental design, demonstrating how a synergistic application of mass spectrometry, vibrational and nuclear magnetic resonance spectroscopy, and single-crystal X-ray diffraction culminates in a self-validating and definitive structural assignment.

Introduction: The Rationale for a Synergistic Analytical Workflow

This compound (CAS No. 73742-07-1) is a ketone featuring a pyridine ring and a 3-substituted chlorophenyl ring linked by a carbonyl group.[1] Its molecular formula is C₁₂H₈ClNO and it has a molecular weight of approximately 217.65 g/mol .[1] The precise arrangement of these fragments—the connectivity and the spatial orientation—is critical to its chemical reactivity, biological activity, and material properties. Any ambiguity in its structure could lead to flawed interpretations in downstream applications, such as structure-activity relationship (SAR) studies or process chemistry.

Caption: Integrated workflow for structure elucidation.

Foundational Analysis: Confirming Molecular Identity

Before delving into complex structural details, the first principle is to verify the molecular formula. This step ensures that the sample is indeed the compound of interest and provides the foundational data upon which all subsequent interpretations will be built.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For this compound, we expect to observe a distinct isotopic pattern for the molecular ion [M]⁺ due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This provides an immediate and powerful validation of the presence of a single chlorine atom.

Expected Observations:

-

Molecular Ion (M⁺): A peak corresponding to the nominal mass (C₁₂H₈³⁵ClNO) at m/z 217.

-

Isotopic Peak (M+2)⁺: A second peak at m/z 219, with an intensity approximately one-third that of the m/z 217 peak, confirming the presence of one chlorine atom.

-

High-Resolution MS (HRMS): Provides a highly accurate mass measurement, which can be used to confirm the elemental composition. The calculated exact mass for C₁₂H₈³⁵ClNO is 217.0294.

-

Fragmentation: The primary fragmentation pathway for ketones is alpha-cleavage. We anticipate fragmentation on either side of the carbonyl group, leading to characteristic daughter ions.

| Parameter | Expected Value | Rationale & Significance |

| Molecular Ion [M]⁺ | m/z 217 (C₁₂H₈³⁵ClNO) | Confirms the nominal molecular weight. |

| Isotopic Peak [M+2]⁺ | m/z 219 (C₁₂H₈³⁷ClNO) | Confirms the presence of one chlorine atom. |

| [M+2]/[M] Intensity Ratio | ~1:3 | Characteristic isotopic signature of chlorine. |

| HRMS [M+H]⁺ | m/z 218.0367 (for C₁₂H₉ClNO) | Unambiguously confirms the elemental formula. |

| Key Fragments | m/z 111/113 (chlorobenzoyl cation), m/z 78 (pyridinium cation) | Provides evidence for the chlorophenyl and pyridinyl moieties. |

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a volatile solvent (e.g., dichloromethane or methanol).

-

Instrument Setup: Utilize a mass spectrometer with an electron impact (EI) ionization source. Set the ionization energy to a standard 70 eV.

-

Data Acquisition: Introduce the sample via a direct insertion probe or GC inlet. Acquire data over a mass range of m/z 50-300 to ensure capture of the molecular ion and key fragments.

-

Data Analysis: Identify the molecular ion peak [M]⁺ and the [M+2]⁺ isotopic peak. Calculate their intensity ratio. Compare the observed accurate mass (if using HRMS) with the theoretical mass for C₁₂H₈ClNO.

Spectroscopic Interrogation: Mapping Functional Groups and Connectivity

With the molecular formula confirmed, the next phase involves using spectroscopic techniques to identify the functional groups and piece together the molecule's atomic framework.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The key diagnostic absorption for this compound is the carbonyl (C=O) stretch of the ketone.[3][4]

Expected Absorptions: The presence of a strong absorption band in the range of 1660–1770 cm⁻¹ is a clear indicator of a carbonyl group.[5] For diaryl ketones, this peak is typically found around 1660-1690 cm⁻¹. Conjugation with the aromatic rings lowers the stretching frequency compared to a simple aliphatic ketone (which appears around 1715 cm⁻¹).[4][6]

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

| C=O (Aryl Ketone) | 1685 - 1660 | Stretching |

| C=C (Aromatic) | 1600 - 1450 | Ring Stretching |

| C-N (Pyridine) | 1590 - 1430 | Ring Stretching |

| C-Cl | 800 - 600 | Stretching |

| C-H (Aromatic) | 3100 - 3000 | Stretching |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the empty stage. Then, collect the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Process the spectrum to identify the key absorption bands and compare them to the expected values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of a molecule. Through a combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments, a complete map of the carbon and proton framework can be constructed.

¹H NMR Predictions: The ¹H NMR spectrum will show distinct signals for the protons on the 3-chlorophenyl ring and the pyridine ring. Due to the complex spin-spin coupling, many of these signals will appear as multiplets.

-

Pyridine Ring (4 Protons): The protons on the pyridine ring are typically deshielded. The proton adjacent to the nitrogen and closest to the carbonyl group (H6') will be the most downfield.

-

3-Chlorophenyl Ring (4 Protons): The protons on this ring will exhibit complex splitting patterns. The proton ortho to the carbonyl group (H2) will be deshielded, as will the proton ortho to the chlorine (H4).

¹³C NMR Predictions: The ¹³C NMR spectrum should show 12 distinct signals for the 12 unique carbon atoms in the molecule, unless there is accidental peak overlap.

-

Carbonyl Carbon (C=O): This will be the most downfield signal, typically appearing in the 190-200 ppm range for diaryl ketones.

-

Aromatic Carbons: The remaining 11 carbons will appear in the aromatic region (120-155 ppm). The carbons directly attached to the electronegative nitrogen and chlorine atoms will have their chemical shifts significantly affected.

Caption: Logic of 2D NMR for structural assembly.

| Technique | Parameter | Expected Observation & Rationale |

| ¹H NMR | Chemical Shift (δ) | 4 signals for pyridine ring (δ ~7.5-8.8 ppm); 4 signals for chlorophenyl ring (δ ~7.4-8.0 ppm). Protons ortho to C=O and N are most deshielded. |

| Integration | Relative integrals will correspond to the number of protons (4H for each ring system). | |

| Coupling (J) | Complex multiplets expected. COSY is required for definitive assignment. | |

| ¹³C NMR | Chemical Shift (δ) | 1 signal for C=O (δ ~190+ ppm). 11 signals in aromatic region (δ ~120-155 ppm). |

| COSY | Cross-peaks | Will reveal ³JHH couplings within the pyridine and chlorophenyl spin systems, confirming which protons are adjacent. |

| HSQC/HMQC | Cross-peaks | Will correlate each proton signal to its directly attached carbon signal, allowing for unambiguous assignment of the carbon skeleton. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Optimize shim values to ensure good resolution.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the low natural abundance of ¹³C.

-

2D NMR Acquisition: Perform standard COSY and HSQC experiments to establish correlations.

-

Data Analysis: Process and integrate the ¹H spectrum. Assign peaks in both ¹H and ¹³C spectra with the aid of the 2D correlation data.

Definitive 3D Structure: Single-Crystal X-ray Diffraction

While NMR provides the connectivity, single-crystal X-ray diffraction (SC-XRD) provides the "gold standard" for structural proof. It yields an unambiguous three-dimensional model of the molecule, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state.[7] For the related compound (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, the dihedral angle between the benzene and pyridine rings was found to be 74.34°.[8][9] A similar non-planar conformation is expected for the title compound.

Key Information Obtained from SC-XRD:

-

Unambiguous Connectivity: Confirms the bonding arrangement determined by NMR.

-

Bond Lengths and Angles: Provides precise geometric parameters.

-

Conformation: Defines the torsion angles and the overall shape of the molecule.

-

Stereochemistry: Determines the absolute configuration in chiral molecules (if applicable).

-

Intermolecular Interactions: Reveals how molecules pack in the crystal lattice (e.g., hydrogen bonds, π-stacking).

| Parameter | Typical Value/Observation | Significance |

| Crystal System | e.g., Monoclinic, Orthorhombic | Defines the basic symmetry of the unit cell. |

| Space Group | e.g., P2₁/c | Describes the symmetry elements within the unit cell. |

| R-factor (R₁) | < 5% for a good structure | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

| Dihedral Angle | (C-C-C-C) between rings | Quantifies the twist between the phenyl and pyridine rings. |

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: This is often the most challenging step. Slowly evaporate a solution of the purified compound in a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). The goal is to grow single, defect-free crystals of sufficient size (~0.1-0.3 mm).

-

Data Collection: Mount a suitable crystal on a goniometer head. Cool the crystal under a stream of cold nitrogen (~100 K) to minimize thermal motion. Use a diffractometer to irradiate the crystal with monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å) and collect the diffraction data.

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to get an initial model. Refine the atomic positions and displacement parameters against the experimental data until the model converges, as indicated by a low R-factor.

-

Data Analysis: Analyze the final refined structure to extract bond lengths, angles, and other geometric parameters.

Conclusion: An Integrated and Self-Validating Verdict

References

-

PubChem. (4-Chlorophenyl)(pyridin-2-yl)methanol. National Center for Biotechnology Information. Available at: [Link]

-

GlobalChemMall. This compound. Available at: [Link]

-

Pharmaffiliates. (3-(3-Chlorophenethyl)pyridin-2-yl-d5)(1-methylpiperidin-4-yl)methanone. Available at: [Link]

-

ResearchGate. (PDF) Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol. Available at: [Link]

-

Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]

- Maldonado, E., et al. (2007). Identification of 4,6-diaryl-1,4-dihydropyridines as a new class of neuroprotective agents. Bioorganic & Medicinal Chemistry Letters, 17(1), 10-14.

-

IUCr. Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol. Available at: [Link]

-

Clark, J. (2023). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. Available at: [Link]

-

American Chemical Society. Process Development and Pilot-Plant Synthesis of (2-Chlorophenyl)[2-(phenylsulfonyl) pyridin-3-yl] methanone. Available at: [Link]

-

National Institutes of Health. NMR and EPR Studies of Chloroiron(III) Tetraphenylchlorin and Its Complexes with Imidazoles and Pyridines of Widely Differing Basicities. Available at: [Link]

-

National Institutes of Health. Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis. Available at: [Link]

-

ACS Publications. Infrared Spectra for Analysis of Aldehyde and Ketone 2,4-Dinitrophenylhydrazones. Available at: [Link]

-

Wiley Online Library. Crystal Structures of Diaryl Hydrazone and Sulfone Stabilizers in Complex with an Amyloidogenic Light Chain Reveal an Alternate. Available at: [Link]

- Google Patents. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.

-

Polish Journal of Chemistry. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Available at: [Link]

-

OpenStax. 19.14 Spectroscopy of Aldehydes and Ketones. Available at: [Link]

-

SIELC Technologies. 4-Chlorophenyl pyridin-3-yl ketone. Available at: [Link]

-

MDPI. Synthesis, X-ray Crystal Structure, and Computational Characterization of Tetraphenylborate, 3-(5H-Dibenzo[a,d] cyclohepten-5-ylidene)-N, N-Dimethyl-1-propanamine. Available at: [Link]

-

University of Chemistry and Technology, Prague. Carbonyl - compounds - IR - spectroscopy. Available at: [Link]

-

ResearchGate. Background and current work on diaryl difluoromethanes. Available at: [Link]

-

Springer. Reaction of 3-(Pyridin-2-yl)-1,2,4-triazine-5-carbonitriles with 2-Amino-4-aryl-1,3-oxazoles in Anhydrous Medium. Available at: [Link]

Sources

- 1. m.globalchemmall.com [m.globalchemmall.com]

- 2. Identification of 4,6-diaryl-1,4-dihydropyridines as a new class of neuroprotective agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.pg.edu.pl [chem.pg.edu.pl]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. journals.iucr.org [journals.iucr.org]

Spectroscopic Analysis of (3-Chlorophenyl)(pyridin-2-yl)methanone: A Technical Guide

An In-depth Examination of NMR, IR, and MS Data for the Characterization of a Key Pharmacophore

Abstract

(3-Chlorophenyl)(pyridin-2-yl)methanone, a heterocyclic ketone, represents a significant scaffold in medicinal chemistry and materials science. Its structural elucidation is paramount for understanding its reactivity, biological activity, and physical properties. This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific isomer remains elusive in publicly accessible databases, this guide will leverage established principles of spectroscopy and data from closely related analogues to predict and interpret the expected spectral features. This approach offers a robust framework for researchers engaged in the synthesis and characterization of this and similar molecules.

Introduction: The Significance of this compound

The diaryl methanone framework is a privileged structure in drug discovery, with the pyridinyl and substituted phenyl rings offering a versatile platform for molecular interactions. The introduction of a chlorine atom at the meta-position of the phenyl ring in this compound significantly influences its electronic properties and conformational flexibility, which in turn can modulate its biological target affinity and pharmacokinetic profile. Accurate and unambiguous characterization of this molecule is the cornerstone of any research and development effort. Spectroscopic techniques such as NMR, IR, and MS provide a powerful and non-destructive means to confirm the chemical identity and purity of the synthesized compound.

Molecular Structure and Spectroscopic Rationale

To facilitate the interpretation of the spectral data, it is essential to first visualize the molecular structure of this compound and consider the expected spectroscopic behavior of its constituent functional groups.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons of the 3-chlorophenyl and pyridin-2-yl rings.

Methodology for Prediction: The chemical shifts (δ) are predicted based on the principles of substituent effects and analysis of similar structures. The protons on the pyridine ring are expected to be deshielded due to the electronegativity of the nitrogen atom. The protons on the chlorophenyl ring will be influenced by the electron-withdrawing nature of both the chlorine atom and the carbonyl group.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.7 | Doublet | 1H | H-6' (Pyridine) |

| ~8.0 | Triplet | 1H | H-4' (Pyridine) |

| ~7.9 | Doublet | 1H | H-3' (Pyridine) |

| ~7.8 | Singlet | 1H | H-2 (Phenyl) |

| ~7.7 | Doublet | 1H | H-6 (Phenyl) |

| ~7.5 | Triplet | 1H | H-5 (Phenyl) |

| ~7.4 | Doublet | 1H | H-4 (Phenyl) |

Causality in Signal Assignment:

-

H-6' of Pyridine: The proton ortho to the nitrogen atom is the most deshielded due to the strong inductive effect of the nitrogen.

-

H-2 of Phenyl: This proton is ortho to the carbonyl group and meta to the chlorine, but its proximity to the carbonyl group is expected to result in a downfield shift. Its meta-relationship to other protons on the ring might result in a near-singlet appearance.

-

Aromatic Region Complexity: The remaining protons on both rings will appear in the aromatic region, and their exact chemical shifts and coupling patterns will be influenced by the combined electronic effects of the substituents.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will provide information about the carbon skeleton of the molecule.

Methodology for Prediction: The chemical shifts are predicted based on additive models for substituent effects on aromatic rings and the known chemical shift of a carbonyl carbon in a diaryl ketone.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~195 | C=O (Carbonyl) |

| ~155 | C-2' (Pyridine) |

| ~150 | C-6' (Pyridine) |

| ~138 | C-1 (Phenyl) |

| ~137 | C-4' (Pyridine) |

| ~135 | C-3 (Phenyl) |

| ~132 | C-5 (Phenyl) |

| ~130 | C-6 (Phenyl) |

| ~128 | C-2 (Phenyl) |

| ~127 | C-4 (Phenyl) |

| ~125 | C-3' (Pyridine) |

| ~122 | C-5' (Pyridine) |

Expert Insights: The carbonyl carbon is expected to have the most downfield chemical shift due to its sp² hybridization and the deshielding effect of the attached oxygen atom. The carbon atoms attached to the chlorine and nitrogen atoms will also exhibit characteristic downfield shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.

-

Record a background spectrum.

-

Place a small amount of the solid sample of this compound onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum.

-

Clean the crystal after the measurement.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretching (Aromatic) |

| ~1680-1660 | Strong | C=O stretching (Aryl ketone) |

| ~1600-1450 | Medium-Strong | C=C and C=N stretching (Aromatic rings) |

| ~1100-1000 | Medium | C-Cl stretching |

| ~800-700 | Strong | C-H out-of-plane bending (Aromatic) |

Trustworthiness of Data: The most prominent and diagnostic peak in the IR spectrum will be the strong absorption due to the carbonyl (C=O) stretch. Its position, typically between 1680 and 1660 cm⁻¹, is characteristic of a diaryl ketone and provides strong evidence for the presence of this functional group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Introduce a small amount of the sample into the ion source of the mass spectrometer.

-

Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Accelerate the resulting ions into the mass analyzer.

-

Separate the ions based on their mass-to-charge ratio (m/z).

-

Detect the ions and generate a mass spectrum.

Predicted Fragmentation Pattern:

Figure 2. Predicted major fragmentation pathway for this compound in EI-MS.

Table 4: Predicted Major Ions in the Mass Spectrum of this compound

| m/z | Ion Structure | Significance |

| 217/219 | [(3-ClPh)(Py)CO]⁺ | Molecular ion peak (M⁺) and M+2 peak due to ³⁷Cl isotope |

| 111/113 | [3-ClPh]⁺ | Fragment corresponding to the 3-chlorophenyl cation |

| 106 | [PyCO]⁺ | Fragment corresponding to the pyridinoyl cation |

| 78 | [Py]⁺ | Fragment corresponding to the pyridyl cation |

Authoritative Grounding: The presence of a molecular ion peak at m/z 217 and an M+2 peak with approximately one-third the intensity at m/z 219 would be a definitive indicator of a molecule containing one chlorine atom. The fragmentation pattern, showing the loss of the chlorophenyl and pyridinoyl moieties, would further corroborate the proposed structure.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. By leveraging predictive models based on fundamental spectroscopic principles and data from analogous compounds, researchers can confidently interpret the NMR, IR, and MS spectra to confirm the identity and purity of their synthesized material. This analytical rigor is essential for advancing research in fields that utilize this important chemical scaffold.

References

Due to the lack of publicly available experimental spectral data for this compound, this section cannot be populated with specific citations for the data itself. The principles and general data ranges cited are from standard organic spectroscopy textbooks and widely accepted chemical knowledge.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

NIST Chemistry WebBook. (n.d.). Retrieved from [Link]

The Ascendant Role of Pyridinyl Methanone Derivatives in Modern Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract: The pyridine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically approved drugs.[1] Among the vast landscape of pyridine-containing compounds, pyridinyl methanone derivatives have emerged as a particularly promising class, demonstrating a remarkable breadth of biological activities.[2][3] This technical guide provides an in-depth exploration of the synthesis, multifaceted biological activities with a pronounced focus on anticancer applications, and the intricate structure-activity relationships of these compelling molecules. We delve into the causality behind experimental designs and present validated protocols to empower researchers in their quest to develop novel therapeutics based on this privileged scaffold.

The Strategic Importance of the Pyridinyl Methanone Core

The pyridinyl methanone framework, characterized by a pyridine ring linked to a carbonyl group, serves as a versatile template for drug design. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, influencing solubility and target engagement, while the methanone linker provides a point of structural diversity for fine-tuning pharmacological properties.[4] This unique combination of features has propelled the investigation of pyridinyl methanone derivatives across a spectrum of therapeutic areas.

Synthetic Avenues to Pyridinyl Methanone Derivatives

The synthesis of pyridinyl methanone derivatives can be approached through several strategic routes, allowing for the introduction of a wide array of substituents on both the pyridine ring and the methanone moiety.

A prevalent and effective method involves the nucleophilic aromatic substitution (SNAr) on halopyridines. This approach is particularly useful for introducing various amine-containing side chains.[5] Another common strategy is the addition of Grignard reagents to pyridine N-oxides, which, followed by treatment with acetic anhydride, yields 2-substituted pyridines.[6] The choice of synthetic pathway is often dictated by the desired substitution pattern and the commercial availability of starting materials.

Visualizing a General Synthetic Workflow

Caption: Generalized workflow for the synthesis of pyridinyl methanone derivatives via SNAr.

The Broad Spectrum of Biological Activity

Pyridinyl methanone derivatives have demonstrated a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, and notably, anticancer activities.[3] Their ability to interact with various biological targets underscores their potential as therapeutic agents.

A Deep Dive into Anticancer Applications

The anticancer potential of pyridinyl methanone derivatives is a focal point of current research. These compounds have shown efficacy against a range of cancer cell lines, often through mechanisms that involve the modulation of key cellular processes.

Several pyridinyl methanone derivatives have been identified as potent inhibitors of crucial signaling pathways implicated in cancer progression. For instance, certain derivatives act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By suppressing VEGF-induced phosphorylation of VEGFR-2, these compounds can inhibit the proliferation and migration of endothelial cells, thereby impeding tumor growth.[7]

A significant mechanism through which pyridinyl methanone derivatives exert their anticancer effects is the induction of cell cycle arrest.[8] Studies have shown that some of these compounds can cause an accumulation of cells in the G2/M phase of the cell cycle, ultimately leading to the inhibition of cell proliferation.[8][9]

The programmed cell death, or apoptosis, is a critical process that is often dysregulated in cancer. Pyridinyl methanone derivatives have been shown to induce apoptosis in cancer cells.[8] This is often achieved through the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.

Visualizing a Key Anticancer Signaling Pathway

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chemijournal.com [chemijournal.com]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Pyridine synthesis [organic-chemistry.org]

- 7. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and structure-activity relationships of pyridinyl-1H-1,2,3-triazolyldihydroisoxazoles as potent inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Mechanisms of (3-Chlorophenyl)(pyridin-2-yl)methanone: A Technical Guide for Researchers

Abstract

(3-Chlorophenyl)(pyridin-2-yl)methanone, a compound of significant interest within the scientific community, presents a complex pharmacological profile. This technical guide provides an in-depth exploration of the hypothesized mechanisms of action for this molecule, offering a comprehensive resource for researchers, scientists, and professionals in drug development. By synthesizing current knowledge and proposing a structured experimental framework, this document aims to facilitate a deeper understanding of the compound's biological activities and guide future research endeavors. We will delve into its interactions with the endocannabinoid system, its off-target effects on cardiac ion channels, and its potential cytotoxic properties, providing detailed protocols and theoretical frameworks to rigorously test these hypotheses.

Introduction: The Enigmatic Profile of this compound

This compound, also identified in scientific literature as JWH-030, is a synthetic compound that has garnered attention for its notable biological effects. Structurally, it features a 3-chlorophenyl group linked to a pyridin-2-yl moiety via a ketone bridge. While its initial interest stemmed from its classification as a research chemical, subsequent studies have begun to peel back the layers of its complex pharmacology.

Emerging evidence suggests that its primary mechanism of action involves the modulation of the endocannabinoid system. Specifically, it has been characterized as a cannabinoid receptor agonist, exhibiting partial agonism at CB1 receptors.[1] This interaction likely underlies its observed analgesic effects.[1] However, the story is not so simple. Further investigations have revealed a more intricate and potentially concerning pharmacological profile, including cytotoxicity mediated through the CB2 receptor and inhibition of the human Ether-à-go-go-related gene (hERG) channel, a critical component of cardiac repolarization.[2]

This guide will dissect these key findings, presenting them as distinct yet potentially interconnected mechanistic hypotheses. For each hypothesis, we will provide the scientific rationale, detailed experimental protocols for validation, and visual representations of the key pathways and workflows. Our goal is to equip researchers with the necessary tools and conceptual frameworks to systematically investigate the multifaceted actions of this compound.

Hypothesis 1: Cannabinoid Receptor Agonism

The most prominent hypothesis regarding the mechanism of action of this compound is its function as a cannabinoid receptor agonist. The cannabinoid receptors, primarily CB1 and CB2, are G-protein coupled receptors (GPCRs) that play crucial roles in a myriad of physiological processes. CB1 receptors are predominantly found in the central nervous system and are responsible for the psychoactive effects of cannabinoids, while CB2 receptors are primarily expressed in the immune system and peripheral tissues.

Rationale and Supporting Evidence

This compound has been identified as a partial agonist at CB1 receptors with a Ki of 87 nM.[1] This binding affinity, approximately half the potency of THC, suggests that many of its biological effects are likely mediated through the activation of these receptors. Furthermore, studies have indicated that its cytotoxic effects can be attenuated by a CB2 receptor antagonist, implicating the involvement of this receptor subtype as well.[2]

Experimental Validation

To rigorously validate and characterize the cannabinoid receptor agonism of this compound, a multi-tiered experimental approach is recommended.

These assays will determine the binding affinity of the compound for CB1 and CB2 receptors.

-

Objective: To quantify the binding affinity (Ki) of this compound for human CB1 and CB2 receptors.

-

Methodology:

-

Prepare cell membranes from HEK293 cells stably expressing either human CB1 or CB2 receptors.

-

Incubate the membranes with a known radiolabeled cannabinoid receptor antagonist (e.g., [3H]SR141716A for CB1 or [3H]SR144528 for CB2) at a fixed concentration.

-

Add increasing concentrations of this compound to displace the radioligand.

-

After incubation, separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity on the filters using liquid scintillation counting.

-

Analyze the data using non-linear regression to determine the IC50, which can then be converted to the Ki value using the Cheng-Prusoff equation.

-

-

Expected Outcome: Determination of the precise binding affinities for both CB1 and CB2 receptors, confirming its preferential binding, if any.

| Parameter | Description |

| Receptors | Human CB1 and CB2, expressed in HEK293 cells |

| Radioligand (CB1) | [3H]SR141716A |

| Radioligand (CB2) | [3H]SR144528 |

| Competitor | This compound |

| Analysis | IC50 determination and Cheng-Prusoff conversion to Ki |

These assays will determine the functional activity of the compound at the CB1 and CB2 receptors.

-

Objective: To determine if this compound acts as an agonist, antagonist, or inverse agonist at CB1 and CB2 receptors and to quantify its potency (EC50) and efficacy.

-

Methodology (cAMP Assay):

-

Use CHO cells co-expressing either human CB1 or CB2 receptors and a cAMP-responsive reporter gene (e.g., CRE-luciferase).

-

Pre-treat the cells with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.

-

Treat the cells with increasing concentrations of this compound.

-

Measure the resulting change in reporter gene expression (luciferase activity), which is inversely proportional to cAMP levels.

-

A decrease in the forskolin-stimulated signal indicates agonism.

-

-

Methodology (GTPγS Binding Assay):

-

Incubate cell membranes expressing either CB1 or CB2 receptors with GDP and [35S]GTPγS.

-

Add increasing concentrations of this compound.

-

Agonist binding will stimulate the exchange of GDP for [35S]GTPγS on the Gα subunit of the G-protein.

-

Measure the amount of bound [35S]GTPγS by scintillation counting.

-

-

Expected Outcome: A dose-dependent decrease in cAMP levels or an increase in GTPγS binding will confirm agonism and allow for the determination of EC50 and maximal efficacy relative to a known full agonist (e.g., CP55,940).

Caption: Experimental workflow for validating hERG channel inhibition.

Hypothesis 3: CB2 Receptor-Mediated Cytotoxicity and Apoptosis

Beyond its effects on neuronal and cardiac channels, this compound has been reported to exhibit cytotoxicity, and this effect appears to be linked to the CB2 receptor. [2]This suggests a potential mechanism involving the induction of programmed cell death, or apoptosis.

Rationale and Supporting Evidence

Research has demonstrated that the cytotoxicity of this compound in H9c2 cells can be inhibited by a CB2 antagonist (AM630) but not a CB1 antagonist (rimonabant). [2]This cytotoxicity is associated with an increase in caspase-3 levels, a key executioner caspase in the apoptotic cascade. [2]

Experimental Validation

To investigate this hypothesis, a series of cell-based assays are proposed.

-

Objective: To confirm the cytotoxic effects of this compound on various cell lines, including those with varying levels of CB2 receptor expression.

-

Methodology:

-

Culture relevant cell lines (e.g., H9c2 cardiomyocytes, immune cell lines like Jurkat or RAW 264.7) in 96-well plates.

-

Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

-

In parallel, pre-treat a set of wells with a CB2 antagonist (AM630) before adding the compound.

-

Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

-

-

Expected Outcome: A dose- and time-dependent decrease in cell viability that is attenuated by the CB2 antagonist, confirming the involvement of the CB2 receptor in the cytotoxic effect.

-

Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.

-

Methodology:

-

Treat cells with this compound at concentrations determined from the viability assays.

-

Annexin V/Propidium Iodide (PI) Staining: Use flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. An increase in Annexin V positive cells will indicate apoptosis.

-

Caspase Activity Assays: Measure the activity of key caspases (e.g., caspase-3, -8, -9) using colorimetric or fluorometric substrates. An increase in caspase-3 activity will confirm the involvement of this executioner caspase.

-

-

Expected Outcome: An increase in markers of apoptosis, such as Annexin V staining and caspase-3 activity, in a dose-dependent manner following treatment with the compound.

Caption: Proposed pathway for CB2 receptor-mediated apoptosis.

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses a multi-faceted pharmacological profile. The primary mechanism of action appears to be agonism at cannabinoid receptors, which likely contributes to its analgesic properties. However, significant off-target effects, including hERG channel inhibition and CB2 receptor-mediated cytotoxicity, present important considerations for its potential therapeutic application and highlight potential safety liabilities.

The experimental frameworks outlined in this guide provide a clear and logical path for researchers to systematically investigate these hypotheses. By employing a combination of binding assays, functional assays, electrophysiology, and cell-based cytotoxicity and apoptosis assays, a comprehensive understanding of the molecular mechanisms of this compound can be achieved.

Future research should also focus on in vivo studies to correlate these in vitro findings with physiological and toxicological outcomes. Furthermore, structure-activity relationship (SAR) studies could be initiated to design analogs with improved selectivity and reduced off-target effects, potentially separating the desired cannabinoid receptor activity from the undesirable hERG inhibition and cytotoxicity. A thorough understanding of the mechanisms detailed herein is a critical first step towards either mitigating the risks associated with this compound or leveraging its unique properties for therapeutic benefit.

References

-

Choi, H., Lee, B. H., & Kim, J. H. (2016). Synthetic cannabinoid, JWH-030, induces QT prolongation through hERG channel inhibition. Toxicology Research, 32(4), 335-342. [Link]

-

Wikipedia contributors. (2023, December 1). JWH-030. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of (3-Chlorophenyl)(pyridin-2-yl)methanone in Organic Solvents

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of (3-Chlorophenyl)(pyridin-2-yl)methanone, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the theoretical and practical aspects of solubility assessment.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates in various organic solvents is a critical parameter that influences the entire drug development lifecycle. From synthesis and purification to formulation and bioavailability, a thorough understanding of a compound's solubility characteristics is paramount. This compound, a heterocyclic ketone, presents a unique solubility profile governed by its distinct structural features. This guide will delve into the theoretical underpinnings of its solubility and provide robust experimental protocols for its empirical determination.

Physicochemical Characterization of this compound

A foundational understanding of the physicochemical properties of this compound is essential to predict and interpret its solubility in different organic solvents. The principle of "like dissolves like" is a cornerstone of solubility science, suggesting that substances with similar polarities are more likely to be soluble in one another.

Key Physicochemical Properties:

| Property | Value/Descriptor | Source |

| Molecular Formula | C₁₂H₈ClNO | [1][2] |

| Molecular Weight | 217.65 g/mol | [2] |

| Appearance | Solid | [1] |

| LogP | 3.22 | [1] |

| Rotatable Bonds | 2 | [1] |

The molecular structure of this compound features a polar pyridinyl group and a relatively non-polar chlorophenyl group, imparting a degree of both polar and non-polar character to the molecule. The presence of the nitrogen atom in the pyridine ring and the carbonyl group allows for potential hydrogen bonding with protic solvents. The LogP value of 3.22 indicates a moderate lipophilicity, suggesting that the compound will likely exhibit good solubility in a range of organic solvents.

Theoretical Solubility Profile in Common Organic Solvents

Based on its physicochemical properties, a theoretical solubility profile can be postulated. This serves as a hypothesis to be tested and refined by empirical data.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The ability of these solvents to engage in hydrogen bonding with the pyridinyl nitrogen and the carbonyl oxygen suggests that this compound will likely be soluble in these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide): These solvents possess dipole moments that can interact with the polar regions of the molecule. Good solubility is anticipated in these solvents.

-

Non-polar Solvents (e.g., Hexane, Toluene): The presence of the aromatic rings and the overall moderate lipophilicity suggest that there will be some degree of solubility in non-polar solvents, although likely less than in polar solvents.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are effective at dissolving a wide range of organic compounds and are expected to be good solvents for this compound.

Experimental Determination of the Solubility Profile

A systematic experimental approach is necessary to generate a precise and accurate solubility profile. The following sections detail the methodologies for both thermodynamic and kinetic solubility determination.

Thermodynamic Solubility Determination: The Shake-Flask Method

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature. The shake-flask method is the gold standard for this determination.

Protocol: Equilibrium Shake-Flask Method

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Ensure that a visible excess of the solid remains to confirm that the solution is saturated.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the vials to stand undisturbed to allow the undissolved solid to settle.

-

Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

-

Quantify the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

Diagram: Thermodynamic Solubility Workflow

Caption: Workflow for thermodynamic solubility determination.

Kinetic Solubility Determination

Kinetic solubility is a high-throughput screening method often used in early drug discovery to assess the rate at which a compound dissolves. It is particularly useful for comparing a large number of compounds quickly.

Protocol: Kinetic Solubility Assay

-

Stock Solution Preparation:

-

Prepare a concentrated stock solution of this compound in a highly soluble solvent, such as dimethyl sulfoxide (DMSO).

-

-

Serial Dilution:

-

Perform serial dilutions of the stock solution in the target organic solvents.

-

-

Precipitation Monitoring:

-

Monitor the solutions for the formation of a precipitate over a defined period. This can be done visually or using automated instrumentation that measures turbidity.

-

-

Endpoint Determination: